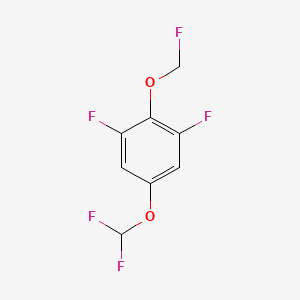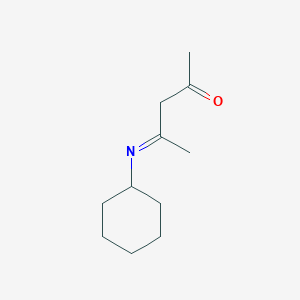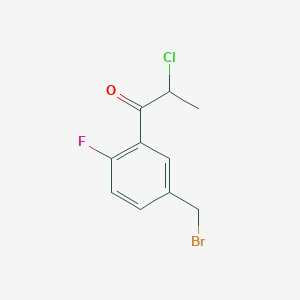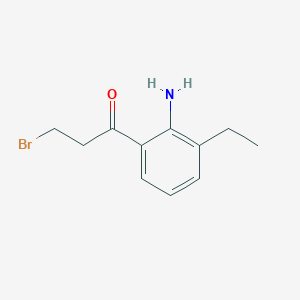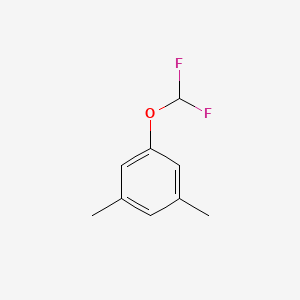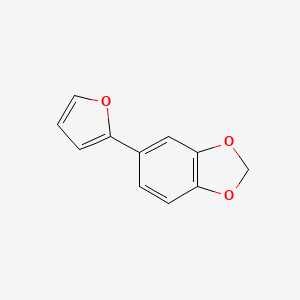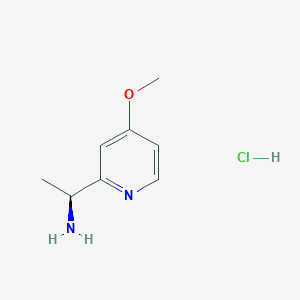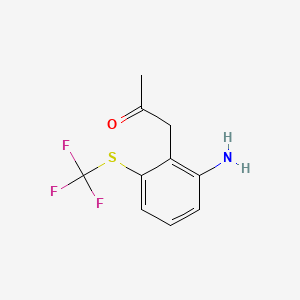![molecular formula C17H24ClFN2O2 B14057009 1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B14057009.png)
1'-Boc-5-fluoro-spiro[indoline-3,4'-piperidine] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom. The presence of the indoline and piperidine moieties in this compound makes it a valuable intermediate in medicinal chemistry and drug design.
Métodos De Preparación
The synthesis of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride involves several steps. One common method starts with the preparation of 1-hydrogen-1’-benzyl-5-fluoro-spiro[indoline-3,4’-piperidine], followed by the protection of the 1-N position using tert-butoxycarbonyl (Boc) anhydride. The final step involves the hydrogenation of the 1’-N position using 10% palladium on carbon (Pd/C) to obtain the hydrochloride salt .
Análisis De Reacciones Químicas
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indoline moiety can undergo oxidation to form oxindole derivatives, while reduction reactions can modify the piperidine ring.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include methanesulfonic acid for indole synthesis and palladium catalysts for hydrogenation reactions .
Aplicaciones Científicas De Investigación
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in the study of receptor-ligand interactions due to its unique spirocyclic structure.
Industrial Applications: It is employed in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride is primarily related to its interaction with biological targets. The spirocyclic structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This interaction can affect various molecular pathways, including those involved in neurotransmission and signal transduction .
Comparación Con Compuestos Similares
1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride can be compared with other spirocyclic compounds such as:
Spirooxindoles: These compounds also feature a spirocyclic structure and are known for their biological activity against cancer cells and microbes.
The uniqueness of 1’-Boc-5-fluoro-spiro[indoline-3,4’-piperidine] hydrochloride lies in its specific fluorine substitution and Boc protection, which enhance its stability and reactivity in various chemical reactions .
Propiedades
Fórmula molecular |
C17H24ClFN2O2 |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
tert-butyl 5-fluorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23FN2O2.ClH/c1-16(2,3)22-15(21)20-8-6-17(7-9-20)11-19-14-5-4-12(18)10-13(14)17;/h4-5,10,19H,6-9,11H2,1-3H3;1H |
Clave InChI |
HRCGTNNYCNBLRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=C(C=C3)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



